molecular formula C7H10O2 B2816319 2,2-Dimethylpent-4-ynoic acid CAS No. 86101-48-6

2,2-Dimethylpent-4-ynoic acid

Cat. No. B2816319
CAS RN: 86101-48-6
M. Wt: 126.155
InChI Key: PAIIPYZZHKTSKK-UHFFFAOYSA-N
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Description

2,2-Dimethylpent-4-ynoic acid is a chemical compound with the molecular formula C7H10O2 . It has a molecular weight of 126.16 . The compound is typically stored in a dry environment at a temperature between 2-8°C . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for 2,2-Dimethylpent-4-ynoic acid is 1S/C7H10O2/c1-4-5-7(2,3)6(8)9/h1H,5H2,2-3H3,(H,8,9) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

2,2-Dimethylpent-4-ynoic acid is a liquid . It is stored in a sealed, dry environment at a temperature between 2-8°C .

Scientific Research Applications

1. Analytical Chemistry and Spectrometry

2,2-Dimethylpent-4-ynoic acid and its derivatives play a significant role in analytical chemistry, particularly in mass spectrometry. Spitzer (1996) investigated the mass spectra of various fatty acids, including those with hydroxy groups in conjugation with conjugated double-triple bonds, demonstrating the importance of 2,2-dimethylpent-4-ynoic acid in determining the structure and characteristics of fatty acids (Spitzer, 1996).

2. Synthesis and Stereochemistry

The synthesis of esters of stereoisomeric acids, including 2,2-dimethylpent-4-ynoic acid, was explored by Mavrov and Kucherov (1965). Their work highlights the importance of this compound in understanding the stereochemistry of organic compounds (Mavrov & Kucherov, 1965).

3. Enzyme Inhibition Studies

Jung et al. (1978) examined the inhibition of bacterial glutamic acid decarboxylase by 4-aminohex-5-ynoic acid, an analogue of 4-aminobutyric acid, demonstrating the biochemical applications of 2,2-dimethylpent-4-ynoic acid and its analogues in enzyme studies (Jung et al., 1978).

4. Catalysis in Organic Chemistry

Ito et al. (2010) discussed the use of 2,2-dimethyl-1-phosphaethenes, including derivatives of 2,2-dimethylpent-4-ynoic acid, in catalyzing cycloisomerization and cyclization reactions, showcasing its role in organic synthesis (Ito et al., 2010).

5. Molecular Recognition and Hydrogen Bonding

Wash et al. (1997) explored the intermolecular hydrogen bonding of 2,2-dimethylbutynoic acid with a pyridone terminus, emphasizing the compound's significance in molecular recognition studies (Wash et al., 1997).

6. Biological Activity and Synthesis of Novel Compounds

Tian et al. (2009) used 2,2-dimethyl cyclopropanecarboxylic acid, a related compound, as a leading compound for synthesizing new thioureas with notable herbicidal and fungicidal activities (Tian et al., 2009).

7. Peptide Synthesis

Karlström and Undén (1996) introduced the 2,4-dimethylpent-3-yloxycarbonyl group as a protecting group in solid-phase peptide synthesis, illustrating the utility of 2,2-dimethylpent-4-ynoic acid derivatives in peptide chemistry (Karlström & Undén, 1996).

8. Natural Product Isolation

Niimura and Hatanaka (1974) identified 2-amino-3-hydroxyhex-4-ynoic acid, similar to 2,2-dimethylpent-4-ynoic acid, in Tricholomopsis rutilans, showcasing the compound's relevance in natural product chemistry (Niimura & Hatanaka, 1974).

9. Electrochemical Studies

Liang and Sun (2009) researched the electrochemical oxidation of 2,2-dimethylolpropionaldehyde, related to 2,2-dimethylpent-4-ynoic acid, providing insights into electrocatalysis and synthesis pathways (Liang & Sun, 2009).

10. Coordination Chemistry and Network Formation

Kelly et al. (2008) examined the coordination behavior of 2,2-bipyridine ligands, structurally related to 2,2-dimethylpent-4-ynoic acid, demonstrating its role in the formation of coordination networks (Kelly et al., 2008).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H315-H318-H335 . This means it can cause skin irritation, serious eye damage, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

2,2-dimethylpent-4-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-4-5-7(2,3)6(8)9/h1H,5H2,2-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIIPYZZHKTSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC#C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylpent-4-ynoic acid

CAS RN

86101-48-6
Record name 2,2-dimethylpent-4-ynoic acid
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